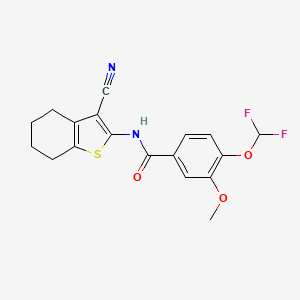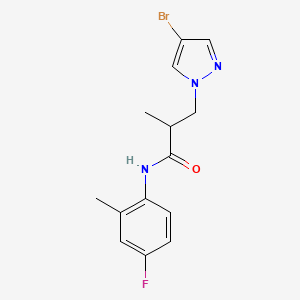![molecular formula C24H27N5OS B10949263 9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B10949263.png)
9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide involves multiple steps, including the formation of the benzothieno and triazolo rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these rings. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Benzothieno Ring: This step involves the cyclization of a suitable precursor to form the benzothieno ring. Common reagents used in this step include sulfur-containing compounds and cyclization agents.
Formation of the Triazolo Ring: This step involves the cyclization of a precursor containing nitrogen atoms to form the triazolo ring. Common reagents used in this step include azides and cyclization agents.
Coupling of the Rings: The benzothieno and triazolo rings are then coupled together using a suitable coupling agent. This step often requires the use of a catalyst to facilitate the reaction.
Introduction of the Tert-butyl and Dimethylphenyl Groups: The final step involves the introduction of the tert-butyl and dimethylphenyl groups to the compound. This step typically requires the use of alkylating agents and specific reaction conditions to ensure the correct placement of these groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above. This would require the use of larger reaction vessels, more efficient catalysts, and optimized reaction conditions to ensure high yields and purity of the final product. Additionally, industrial production would need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products can vary depending on the reaction conditions.
Reduction: This compound can be reduced using common reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction products can vary depending on the reaction conditions.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Catalysts: Various metal catalysts, depending on the specific reaction
Major Products
The major products formed from the reactions of this compound can vary depending on the specific reaction conditions. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can produce various reduced derivatives. Substitution reactions can produce various substituted derivatives.
Scientific Research Applications
9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in biological research to study its effects on various biological systems. Its unique structure and functional groups make it a valuable tool for studying biological processes.
Medicine: This compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure and functional groups make it a valuable candidate for drug development.
Industry: This compound can be used in various industrial applications, including the development of new materials and chemicals. Its unique structure and functional groups make it a valuable tool for industrial research and development.
Mechanism of Action
The mechanism of action of 9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves the following steps:
Binding to Molecular Targets: This compound can bind to specific molecular targets, such as enzymes or receptors, in biological systems. This binding can result in the modulation of the activity of these targets.
Modulation of Pathways: This compound can modulate specific biological pathways by interacting with its molecular targets. This modulation can result in various biological effects, such as changes in gene expression or protein activity.
Cellular Effects: The modulation of biological pathways by this compound can result in various cellular effects, such as changes in cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- 11-Tert-butyl-5-(4-fluorophenyl)-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-A]phthalazin-8-one : This compound has a similar benzothieno ring structure but differs in its functional groups and overall structure .
- 2-tert-Butyl-1,4-benzoquinone : This compound has a tert-butyl group but differs significantly in its overall structure and functional groups .
- 2-tert-Butyl-4-methoxyphenol : This compound has a tert-butyl group and a methoxy group but differs significantly in its overall structure and functional groups .
The uniqueness of 9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide lies in its combination of functional groups and its complex ring structure, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H27N5OS |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
13-tert-butyl-N-(2,4-dimethylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide |
InChI |
InChI=1S/C24H27N5OS/c1-13-6-9-17(14(2)10-13)26-22(30)20-27-21-19-16-8-7-15(24(3,4)5)11-18(16)31-23(19)25-12-29(21)28-20/h6,9-10,12,15H,7-8,11H2,1-5H3,(H,26,30) |
InChI Key |
QDXXKEDJIQMDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10949187.png)
![7-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949189.png)
![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10949203.png)

![(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10949218.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10949222.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B10949226.png)
![2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949227.png)
![methyl 9-methyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949232.png)
![5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10949233.png)

![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-benzimidazol-2-yl)thiourea](/img/structure/B10949247.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10949261.png)
